![molecular formula C14H15NO B3050960 3-(3,4-Dimethylphenoxy)aniline CAS No. 300668-53-5](/img/structure/B3050960.png)
3-(3,4-Dimethylphenoxy)aniline
Overview
Description
“3-(3,4-Dimethylphenoxy)aniline” is an organic compound with the molecular formula C14H15NO. It has a molecular weight of 213.28 . The compound is also known by its IUPAC name, 3-(3,4-dimethylphenoxy)aniline .
Molecular Structure Analysis
The InChI code for “3-(3,4-Dimethylphenoxy)aniline” is 1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Hybrid Photo-electrocatalytic Oxidation for Wastewater Treatment
The novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method, combining Photocatalytic Oxidation with Electrocatalytic Oxidation, is a significant advancement in treating stubborn organic matters like 3,4-dimethyl-aniline found in industrial wastewaters. HPECO demonstrates superior efficiency, being 2.45 and 1.14 times higher than other systems for removing 3,4-DMA and TOC, respectively. The process involves a three-stage mechanism where initially, HClO attacks the side chains of 3,4-DMA, transforming it into various intermediates, eventually leading to mineralization under the co-oxidation of chlorine radical species and hydroxyl radicals. The synergistic effect, crucial for the process, is positively correlated with current density and inversely with pH and UV power. This method has proven successful in treating pharmaceutical wastewater, aligning with Chinese national sewage discharge standards (Li et al., 2020).
Advanced Polymer Synthesis and Characterization
The facile syntheses of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate significant progress in polymer chemistry. The synthesized dimers and trimers can be oxidized into cationic states with triplet spin-multiplicity, indicating their potential in advanced material applications. An X-ray crystallographic analysis revealed that these polymers adopt helical structures, hinting at their versatile structural features and potential applications in material science (Ito et al., 2002).
Biochar-Titanium Dioxide Composite for Organic Substance Removal
The biochar-titanium dioxide (BC-TiO2) composite presents a promising solution for removing organic substances like 3,4-dimethylaniline from environments. The composite's adsorption capacity is substantial, adhering to the Langmuir and Toth adsorption models, suggesting monolayer formation on the surface. This study not only highlights the composite's high adsorption capacity but also emphasizes its potential in environmental remediation efforts (Abodif et al., 2020).
properties
IUPAC Name |
3-(3,4-dimethylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAFCWSBGDNPBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402710 | |
Record name | 3-(3,4-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenoxy)aniline | |
CAS RN |
300668-53-5 | |
Record name | 3-(3,4-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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